5-Benzyl-3-(benzyloxy)-5-phenyl-2-thioxooxazolidin-4-one
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Overview
Description
5-Benzyl-3-(benzyloxy)-5-phenyl-2-thioxooxazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thioxooxazolidinone ring, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-(benzyloxy)-5-phenyl-2-thioxooxazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with a suitable thioxooxazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-(benzyloxy)-5-phenyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyloxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Benzyl-3-(benzyloxy)-5-phenyl-2-thioxooxazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-Benzyl-3-(benzyloxy)-5-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 5-Benzyl-3-phenyl dihydroisoxazoles
- (3-Benzyl-5-hydroxyphenyl)carbamates
Uniqueness
5-Benzyl-3-(benzyloxy)-5-phenyl-2-thioxooxazolidin-4-one is unique due to its thioxooxazolidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential for various applications .
Properties
CAS No. |
88051-61-0 |
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Molecular Formula |
C23H19NO3S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
5-benzyl-5-phenyl-3-phenylmethoxy-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C23H19NO3S/c25-21-23(20-14-8-3-9-15-20,16-18-10-4-1-5-11-18)27-22(28)24(21)26-17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChI Key |
RFTGMLBJKSUHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)N(C(=S)O2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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